(4-Iodophenyl)acetyl choride

Descripción general

Descripción

Synthesis Analysis

While the provided papers do not directly address the synthesis of (4-Iodophenyl)acetyl chloride, they do offer information on the synthesis of related compounds. For example, the synthesis of acetyl and iodo derivatives of certain phenyl-containing compounds is described, where acetylation is achieved by refluxing in a mixture of acetic acid and polyphosphoric acid, and iodination is performed with iodine and anhydrous sodium carbonate in boiling dioxane . These methods could potentially be adapted for the synthesis of (4-Iodophenyl)acetyl chloride by applying similar conditions to the appropriate starting materials.

Molecular Structure Analysis

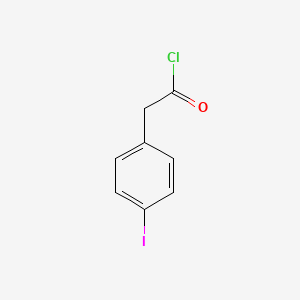

The molecular structure of (4-Iodophenyl)acetyl chloride would consist of an aromatic ring with an iodine atom substituted at the para position and an acetyl chloride group attached to the ring. The presence of the iodine atom is likely to influence the electronic properties of the molecule due to its high atomic mass and polarizability. The acetyl chloride moiety would make the molecule reactive, particularly in nucleophilic acyl substitution reactions.

Chemical Reactions Analysis

The chemical reactivity of (4-Iodophenyl)acetyl chloride can be inferred from the behavior of similar compounds. For instance, the electrochemical reduction of 4-iodophenyl sulfonyl chloride involves the cleavage of the S-Cl bond and an autocatalytic mechanism . Although the functional groups differ, (4-Iodophenyl)acetyl chloride may also undergo reductive cleavage of the acyl chloride bond, potentially leading to similar autocatalytic behavior under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Iodophenyl)acetyl chloride can be speculated based on the properties of related compounds. For example, the formation of aromatic SAMs on gold surfaces using 4-nitrophenyl sulfenyl chloride indicates that compounds with an aromatic ring and a good leaving group can form densely packed structures on metal surfaces . (4-Iodophenyl)acetyl chloride, with its potential to form a stable carbocation upon loss of the chloride, might also be capable of forming similar self-assembled monolayers under the right conditions.

Aplicaciones Científicas De Investigación

Synthesis of Phosphonopeptide Intermediates

- (Yuan, Chen, & Wang, 1991) explored the use of acetyl chloride in synthesizing amino(aryl)methylphosphonates, which are key intermediates in phosphonopeptide synthesis, involving a P-N bond.

Electrochemical Studies

- (Hamed & Houmam, 2011) investigated the electrochemical reduction of 4-iodophenyl sulfonyl chloride, highlighting its utility in electrochemical processes.

Organometallic Chemistry

- (Clark, Ng, Roper, & Wright, 1995) described the synthesis of organomercuric chlorides and their application in creating pyrrolyl group transfer reagents to metals like ruthenium and osmium.

Chemical Modification of Azaindoles

- (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002) studied the acylation of azaindoles, crucial for modifying chemical properties and reactivity.

Photodissociation Studies

- (Deshmukh & Hess, 1994) investigated the photodissociation of acetyl chloride, which aids in understanding molecular dissociation mechanisms under light.

Synthesis of Ketooximes

- (Karipcin & Arabali, 2006) used chloroacetyl chloride in synthesizing ketooximes, which have applications in coordinating chemistry.

Polyamide Synthesis

- (Mallakpour & Sheikholeslami, 1999) described the synthesis of polyamides containing 4-phenylurazole linkages, demonstrating the role of acetyl chlorides in polymer chemistry.

Electrochemical and Chemical Polymerization

- (Bingöl, Güner, Çırpan, & Toppare, 2005) discussed the synthesis of polymers via electrochemical and chemical polymerization techniques, highlighting the versatility of acetyl chlorides in polymer science.

Acetaminophen Degradation Study

- (Li, Song, Fu, Tsang, & Yang, 2015) evaluated the impact of halides in the degradation of acetaminophen, demonstrating the relevance in environmental chemistry.

Biphenyl Amide Synthesis

- (Khullar, 2019) synthesized 4-biphenyl amides using 4-biphenyl acetyl chloride, indicating its use in creating novel organic compounds.

Gas Chromatography-Mass Spectrometry

- (Wu, Wang, & Ding, 2012) developed a procedure for determining alkylphenols in aqueous samples using acetylation, showcasing its analytical chemistry applications.

Acetylsalicylic Acid Synthesis

- (Gao & Ji, 2020) described the synthesis of acetylsalicylic acid using acetyl chloride, underlining its importance in pharmaceutical chemistry.

Pharmacoproteomics in Cystic Fibrosis Research

- (Singh, Vij, Mogayzel, Jozwik, Pollard, & Zeitlin, 2006) analyzed the protein profiles of cystic fibrosis cells treated with 4-phenylbutyrate, elucidating its biomedical implications.

Anti-Inflammatory and Antimicrobial Compounds Synthesis

- (Keche, Hatnapure, Tale, Rodge, & Kamble, 2012) explored the synthesis of pyrazole derivatives with potential anti-inflammatory and antimicrobial activities.

Microbial Enumeration in Groundwater

- (King & Parker, 1988) developed a staining procedure using 2-(p-iodophenyl)-3-p-(nitrophenyl)-5 phenyltetrazolium chloride for enumerating bacteria in groundwater, demonstrating environmental microbiology applications.

Mecanismo De Acción

Target of Action

The primary target of (4-Iodophenyl)acetyl chloride is the aromatic ring of organic compounds . The compound interacts with the aromatic ring through a process known as Friedel-Crafts acylation .

Mode of Action

(4-Iodophenyl)acetyl chloride undergoes a Friedel-Crafts acylation reaction, which is an electrophilic aromatic substitution reaction . In this reaction, the compound interacts with its target, the aromatic ring, resulting in the introduction of an acyl group (C=O) into the aromatic ring . This interaction changes the structure of the aromatic compound, leading to the formation of a new compound .

Biochemical Pathways

The Friedel-Crafts acylation reaction involving (4-Iodophenyl)acetyl chloride affects the biochemical pathways of aromatic compounds . The introduction of the acyl group into the aromatic ring alters the structure and properties of the aromatic compound . This can have downstream effects on various biochemical processes, including those involving the modified aromatic compound .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .

Result of Action

The result of the action of (4-Iodophenyl)acetyl chloride is the formation of a new compound through the introduction of an acyl group into an aromatic ring . This can lead to changes in the molecular and cellular properties of the aromatic compound, potentially affecting its function and role in various biochemical processes .

Action Environment

The action, efficacy, and stability of (4-Iodophenyl)acetyl chloride can be influenced by various environmental factors. These may include the presence of other compounds, the pH and temperature of the environment, and the specific conditions under which the Friedel-Crafts acylation reaction occurs

Propiedades

IUPAC Name |

2-(4-iodophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPZAAJFLNAMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3016630.png)

![N-[(furan-2-yl)methyl]-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B3016631.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3016632.png)

![2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B3016645.png)

![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)

![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)

![N-[2-[[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3016649.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B3016651.png)